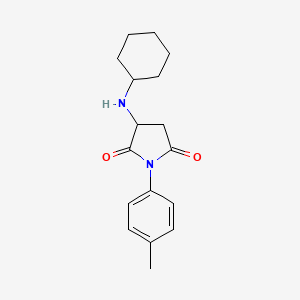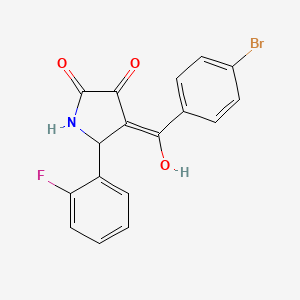
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Vue d'ensemble
Description
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is commonly referred to as BB-94 and is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix proteins, and their inhibition has been linked to a variety of physiological and pathological processes.
Mécanisme D'action
BB-94 exerts its inhibitory effects on 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one by binding to the active site of the enzyme. The compound forms a covalent bond with a zinc ion in the active site, preventing the enzyme from carrying out its catalytic function. This inhibition of MMP activity has been shown to reduce the degradation of extracellular matrix proteins, leading to a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The inhibition of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one by BB-94 has been linked to a variety of biochemical and physiological effects. The compound has been shown to reduce the invasiveness of cancer cells in vitro, suggesting that it may have potential uses in the treatment of cancer metastasis. BB-94 has also been shown to reduce the formation of new blood vessels in vitro, suggesting that it may have potential uses in the treatment of angiogenesis-related diseases. In addition, BB-94 has been shown to reduce the severity of inflammation in animal models, suggesting that it may have potential uses in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BB-94 has several advantages as a research tool. The compound is highly potent and selective for 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, making it a useful tool for studying the role of these enzymes in physiological and pathological processes. In addition, BB-94 is relatively stable and can be used in a variety of experimental settings. However, there are also limitations to the use of BB-94 in lab experiments. The compound is highly reactive and can form covalent bonds with a variety of proteins, leading to potential off-target effects. In addition, the inhibition of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one by BB-94 can have complex effects on cellular signaling pathways, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BB-94. One potential direction is the development of more selective inhibitors of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one that can be used to study the role of these enzymes in specific physiological and pathological processes. Another potential direction is the investigation of the effects of MMP inhibition on cellular signaling pathways, with the goal of identifying new therapeutic targets for the treatment of diseases such as cancer and inflammation. Finally, the development of new methods for the delivery of MMP inhibitors, such as targeted nanoparticles, may improve the efficacy and safety of these compounds in clinical settings.
Applications De Recherche Scientifique
BB-94 has been extensively studied for its potential uses in scientific research. The compound has been shown to inhibit the activity of a variety of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including MMP-1, MMP-2, MMP-3, and MMP-9. This inhibition has been linked to a variety of physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. BB-94 has also been shown to have potential therapeutic uses in the treatment of a variety of diseases, including arthritis, atherosclerosis, and cancer.
Propriétés
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO3/c18-10-7-5-9(6-8-10)15(21)13-14(20-17(23)16(13)22)11-3-1-2-4-12(11)19/h1-8,14,21H,(H,20,23)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQZXJRUTXAALH-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



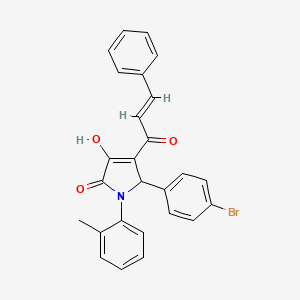
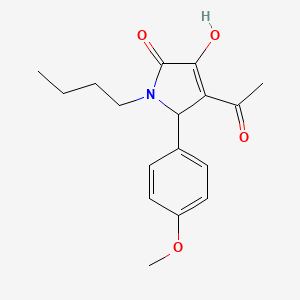
![methyl (3-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3920010.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920013.png)
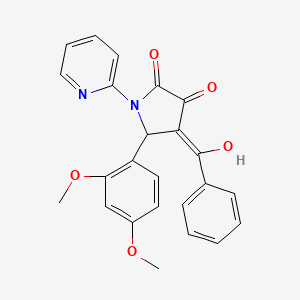
![N-methyl-N-phenyl-2-{[(pyridin-3-yloxy)acetyl]amino}benzamide](/img/structure/B3920040.png)
![3-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3920044.png)
![N'-[1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B3920054.png)
![4-cinnamoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920061.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920067.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920075.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-3-ol](/img/structure/B3920084.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920091.png)
